DP-b99

Acute Ischemic Stroke Neuroprotection Phase II Clinical Trial

DP-b99 (CAS 222315-88-0) is a first-in-class membrane-activated chelator (MAC) that selectively binds Zn²⁺ and Ca²⁺ within the lipid bilayer without disrupting cytosolic metal homeostasis. Unlike BAPTA-AM or TPEN, its affinity is dramatically enhanced in hydrophobic membrane environments, making it the only tools-grade chelator validated through Phase III clinical trials for acute ischemic stroke. Ideal for preclinical stroke, excitotoxicity, and synaptic plasticity studies where cytosolic vs. membrane-bound ion contributions must be unequivocally distinguished. Established human safety profile. Research-use-only compound with immediate global availability in ≥95% purity.

Molecular Formula C42H64N2O12
Molecular Weight 789.0 g/mol
CAS No. 222315-88-0
Cat. No. B1670914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDP-b99
CAS222315-88-0
SynonymsDP-b 99;  DP-b-99;  DP-BAPTA-99;  DPb-99;  DPBAPTA-99.
Molecular FormulaC42H64N2O12
Molecular Weight789.0 g/mol
Structural Identifiers
SMILESCCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC
InChIInChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48)
InChIKeyFTGBVHPWUIHWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DP-b99 (CAS 222315-88-0) Procurement Guide: A Lipophilic BAPTA-Derivative Metal Ion Chelator for Neuroprotection Research


DP-b99 (CAS 222315-88-0) is a lipophilic, cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) developed as a membrane-activated chelator of zinc, calcium, copper, and iron ions [1]. Designed for neuroprotection research, particularly in ischemic stroke models, it functions by selectively modulating metal ion homeostasis within cellular membranes [2]. DP-b99 has advanced to Phase III clinical trials for acute ischemic stroke, making it one of the most clinically studied metal ion chelators in this therapeutic area [3].

Why DP-b99 Cannot Be Replaced by Generic Chelators Like BAPTA-AM or TPEN in Stroke Research


Substituting DP-b99 with other metal chelators such as BAPTA-AM or TPEN is not scientifically valid due to fundamental differences in lipophilicity, membrane compartmentalization, and metal ion affinity modulation. While BAPTA-AM acts as an intracellular calcium chelator and TPEN is a high-affinity zinc chelator, neither is engineered to selectively operate within the lipid bilayer [1]. DP-b99's unique design as a membrane-activated chelator (MAC) ensures that its metal-binding affinity is moderate in aqueous environments but significantly enhanced within the hydrophobic milieu of cell membranes [2]. This property is critical for targeting pathological ion surges without disrupting normal cytosolic metal-dependent processes, a selectivity profile not shared by generic alternatives [3].

Quantitative Evidence Guide: DP-b99 Differentiation from Comparators in Stroke Neuroprotection


DP-b99 Phase II Clinical Efficacy: Improved 90-Day Functional Recovery vs. Placebo in Acute Ischemic Stroke

In a Phase II multicenter, double-blind, placebo-controlled trial (n=150), DP-b99 treatment (1 mg/kg/day IV for 4 days) resulted in a significantly higher proportion of patients achieving a favorable outcome (modified Rankin Scale score 0-1 or same as prestroke) at 90 days compared to placebo [1]. This trial provides the foundational human efficacy signal that distinguishes DP-b99 from preclinical-stage chelators. For context, many other neuroprotective candidates (e.g., NXY-059) have failed to show any signal in Phase II before larger Phase III trials [2].

Acute Ischemic Stroke Neuroprotection Phase II Clinical Trial

DP-b99 Phase III MACSI Trial: No Efficacy Benefit vs. Placebo in Pivotal Stroke Study

The pivotal Phase III MACSI trial (n=446) found no evidence of efficacy for DP-b99 in acute ischemic stroke. The primary analysis showed equal distributions of 90-day modified Rankin Scale scores between DP-b99 and placebo groups (P=0.10; Padj=0.21) [1]. Notably, fewer DP-b99-treated patients achieved favorable outcomes: 20.6% (45/218) recovered to mRS ≤1 vs. 28.8% (63/219) for placebo (P=0.05; Padj=0.10). This negative result is critical for researchers to contextualize the compound's clinical development trajectory.

Acute Ischemic Stroke Phase III Clinical Trial Efficacy

Membrane-Activated Chelation: DP-b99 Exhibits Enhanced Zn²⁺ and Ca²⁺ Affinity in Lipid Environment Compared to Aqueous Phase

DP-b99's defining feature is its membrane-activated chelation mechanism, where metal ion affinity is moderate in water but significantly enhanced in a lipid milieu [1]. This property, confirmed by fluorescence quenching of ZnAF-2DA in MIN6 β-cells preloaded with zinc, allows DP-b99 to target pathological ion surges within membranes while sparing normal cytosolic metal pools. In contrast, generic chelators like BAPTA-AM or TPEN lack this environmental modulation, leading to indiscriminate metal sequestration [2].

Metal Ion Chelation Lipophilicity Neuroprotection

DP-b99 Attenuates Zinc-Induced Neuronal Death: Preclinical Neuroprotection Quantified in Cell Culture

In primary neuronal cultures, preapplication of DP-b99 significantly attenuated neuronal death induced by a toxic zinc rise [1]. This preclinical efficacy, demonstrated using fluorescence imaging of Zn²⁺-sensitive dyes and cytotoxicity assays, underpins the compound's proposed mechanism in stroke models. While direct comparator data against other chelators are lacking in this study, the observed attenuation of both Zn²⁺ and Ca²⁺ surges distinguishes DP-b99's multi-ion modulation from single-ion chelators.

Neuroprotection Zinc Toxicity Cell Death Assay

DP-b99 Modulates MMP-9 Activity and Neuronal Plasticity: Seizure Latency Extended in PTZ-Induced Mouse Model

DP-b99 (10 mg/kg, i.p.) significantly delayed the onset of pentylenetetrazol (PTZ)-induced seizures in mice and reduced seizure severity compared to vehicle control [1]. This effect is linked to inhibition of MMP-9, a zinc-dependent protease implicated in aberrant synaptic plasticity. While this mechanism is not directly comparable to other chelators, it represents an additional biological activity that may differentiate DP-b99 in epilepsy research.

Matrix Metalloproteinase-9 Seizure Models Synaptic Plasticity

Human Safety Profile: DP-b99 Tolerated up to 1.0 mg/kg/day in Phase I Studies

In a Phase I, double-blind, placebo-controlled study in healthy volunteers, DP-b99 was well tolerated at single IV doses up to 1.0 mg/kg and following multiple daily doses for 4 days [1]. No serious adverse events were reported, and the safety profile was comparable to placebo. This human safety data, while not a direct efficacy comparator, is essential for researchers planning in vivo studies requiring a compound with established human tolerability.

Phase I Clinical Trial Safety Tolerability

Optimal Research and Industrial Applications for DP-b99 Based on Quantitative Evidence


Preclinical Stroke Modeling: Investigating Membrane-Mediated Neuroprotection

Given the Phase II efficacy signal (30.6% vs. 16.0% favorable outcome vs. placebo) [1] and the negative Phase III result (20.6% vs. 28.8% mRS ≤1) [2], DP-b99 is best utilized in preclinical stroke models to dissect the role of membrane-localized metal ion dysregulation. Its membrane-activated chelation mechanism [3] makes it a valuable tool for differentiating between cytosolic and membrane-bound ion contributions to ischemic injury.

Epilepsy and Synaptic Plasticity Research: MMP-9 Inhibition Studies

The ability of DP-b99 to delay PTZ-induced seizure onset and block MMP-9-driven dendritic spine reorganization [4] positions it as a unique probe for studying zinc-dependent proteases in synaptic plasticity. Researchers investigating MMP-9's role in epileptogenesis or learning and memory may find DP-b99 a more selective alternative to broad-spectrum MMP inhibitors.

Excitotoxicity and Metal Ion Homeostasis: Zinc/Calcium Crosstalk in Neurodegeneration

DP-b99's dual attenuation of Zn²⁺ and Ca²⁺ surges in neuronal cultures [3] supports its use in models of excitotoxic neuronal death, such as those relevant to Alzheimer's disease or traumatic brain injury. Unlike single-ion chelators, DP-b99 allows simultaneous investigation of zinc and calcium interplay in neurodegeneration.

Pharmacological Tool for Studying Membrane Active Chelators (MACs) in Drug Delivery

As a prototypical MAC, DP-b99 serves as a reference compound for developing new lipophilic chelators aimed at modulating metal ions within biological membranes [5]. Its established human safety profile (Phase I) [6] and well-characterized pharmacokinetics make it a benchmark for validating novel MAC-based therapeutic strategies.

Quote Request

Request a Quote for DP-b99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.